

# Spectroscopic Profile of 3-Cyclohexen-1-ol: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	3-Cyclohexen-1-ol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyclohexen-1-ol**, a versatile cyclic alcohol of interest in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a core reference for the characterization and utilization of this compound in research and development.

**Molecular Structure and Properties** 

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O
Molecular Weight	98.14 g/mol [1][2]
CAS Number	822-66-2[1][2]
IUPAC Name	Cyclohex-3-en-1-ol[1][2]

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **3-Cyclohexen-1-ol**. It is important to note that while the mass spectrometry data is derived from experimental sources, the NMR and IR spectral data are predicted based on established principles and data from



analogous compounds due to the limited availability of published experimental spectra for this specific molecule.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

#### 2.1.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3-Cyclohexen-1-ol** is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the hydroxyl group and the carbon-carbon double bond.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 5.7	Multiplet	2H	Olefinic Protons (CH=CH)
~ 4.0	Multiplet	1H	Carbinol Proton (CH-OH)
~ 2.5 - 1.5	Multiplet	6Н	Allylic and Aliphatic Protons
Variable	Singlet (broad)	1H	Hydroxyl Proton (-OH)

### 2.1.2. <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments. Due to the symmetry of the molecule, four distinct signals are predicted.

Chemical Shift (δ, ppm)	Carbon Assignment
~ 127	C3, C4 (Olefinic)
~ 67	C1 (Carbinol)
~ 30	C2, C5 (Allylic)
~ 25	C6



## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3-Cyclohexen-1-ol** is characterized by the absorption bands of its alcohol and alkene functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H Stretch (Alcohol)
3100 - 3000	Medium	=C-H Stretch (Alkene)
3000 - 2850	Strong	C-H Stretch (Alkane)
1660 - 1640	Medium	C=C Stretch (Alkene)
1100 - 1000	Strong	C-O Stretch (Alcohol)

## **Mass Spectrometry (MS)**

The electron ionization mass spectrum of **3-Cyclohexen-1-ol** is available from the NIST WebBook.[1][2] The fragmentation pattern provides valuable information for structural elucidation.

m/z	Relative Intensity (%)	Proposed Fragment
98	~ 20	[M]+ (Molecular Ion)
80	~ 70	[M - H <sub>2</sub> O] <sup>+</sup>
67	~ 100	[C5H7] <sup>+</sup>
54	~ 65	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
39	~ 55	[C <sub>3</sub> H <sub>3</sub> ]+

# **Experimental Protocols**

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **3- Cyclohexen-1-ol**.

#### Methodology:

- Sample Preparation: A sample of 5-10 mg of **3-Cyclohexen-1-ol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard onepulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
- Data Processing: The acquired FIDs are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Cyclohexen-1-ol** by their characteristic vibrational frequencies.

#### Methodology:

Sample Preparation:



- Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solution: The sample is dissolved in a suitable IR-transparent solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) at a concentration of 1-5%. The solution is then placed in a liquid sample cell.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interferogram, which is then mathematically converted to a spectrum of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- Data Analysis: The positions and shapes of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Cyclohexen-1-ol**.

#### Methodology:

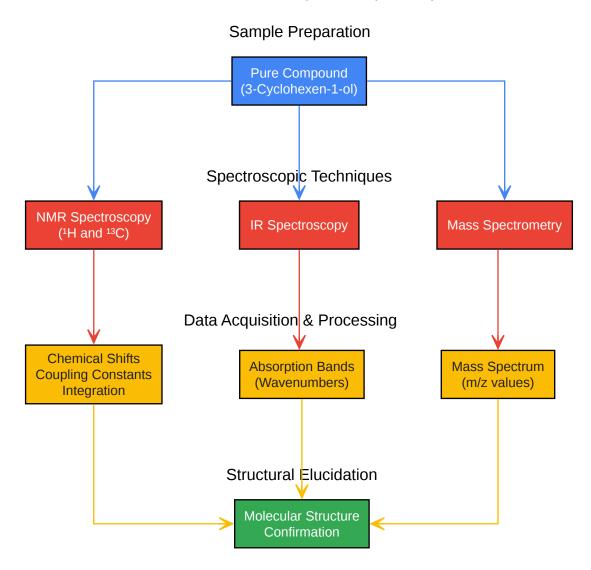
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like **3-Cyclohexen-1-ol**. This allows for separation from any impurities prior to mass analysis.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M<sup>+</sup>).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.



## **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Cyclohexen-1-ol**.

#### General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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## References

- 1. 3-Cyclohexen-1-ol [webbook.nist.gov]
- 2. 3-Cyclohexen-1-ol [webbook.nist.gov]
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